Methyl 3-(2-aminothiazol-4-yl)benzoate
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Overview
Description
Methyl 3-(2-aminothiazol-4-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-aminothiazol-4-yl)benzoate typically involves the reaction of 2-aminothiazole with methyl 3-bromobenzoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-aminothiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate and solvents like DMF.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 3-(2-aminothiazol-4-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminothiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The compound’s antibacterial and antifungal activities are attributed to its ability to interfere with cell wall synthesis and protein function .
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Methyl 3-(2-aminothiazol-4-yl)benzoate: Another thiazole derivative with potential antimicrobial properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the methyl ester group also adds to its distinct properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)8-4-2-3-7(5-8)9-6-16-11(12)13-9/h2-6H,1H3,(H2,12,13) |
InChI Key |
DKNFFLRDWGIADF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CSC(=N2)N |
Origin of Product |
United States |
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